1-Naphthamide
Overview
Description
Mechanism of Action
Target of Action
1-Naphthamide primarily targets Monoamine Oxidase (MAO) and Cholinesterase (ChE) enzymes . These enzymes play a crucial role in the regulation of neurotransmitters in the nervous system. MAO is involved in the breakdown of monoamine neurotransmitters such as dopamine and serotonin, while ChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle control.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits potent, reversible, and competitive inhibitory action over human MAO . The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrate. This results in an increase in the levels of monoamine neurotransmitters in the brain.
Biochemical Pathways
The inhibition of MAO and ChE enzymes by this compound affects the biochemical pathways related to the metabolism of neurotransmitters. By inhibiting MAO, this compound prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain. This can have downstream effects on mood regulation and other neurological functions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting MAO, this compound can increase the levels of monoamine neurotransmitters, potentially leading to changes in mood and other neurological effects .
Biochemical Analysis
Biochemical Properties
1-Naphthamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound derivatives have been shown to inhibit the activity of monoamine oxidase, making them potential candidates for the treatment of neurological disorders . Additionally, this compound interacts with cholinesterase enzymes, although the inhibitory activity is generally weaker compared to its effect on monoamine oxidase .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound derivatives can affect the expression of genes involved in neurotransmitter metabolism and signaling . This compound also impacts cellular metabolism by inhibiting enzymes such as monoamine oxidase, leading to altered levels of neurotransmitters and other metabolites . Furthermore, this compound has been investigated for its potential anticancer properties, with some derivatives showing cytotoxic effects on cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound derivatives act as competitive and reversible inhibitors of monoamine oxidase, binding to the active site of the enzyme and preventing the breakdown of monoamines . This inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine, which can have therapeutic effects in neurological disorders . Additionally, this compound derivatives may interact with other proteins and enzymes, contributing to their overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound and its derivatives exhibit good stability under physiological conditions, making them suitable for long-term studies . The degradation of this compound can occur under certain conditions, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some derivatives showing sustained inhibitory activity on monoamine oxidase and other enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound derivatives have been shown to effectively inhibit monoamine oxidase without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . The threshold for these toxic effects varies depending on the specific derivative and the animal model used . It is important to carefully determine the appropriate dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmitter metabolism. The compound interacts with enzymes such as monoamine oxidase, which plays a key role in the breakdown of monoamines . By inhibiting this enzyme, this compound can alter the metabolic flux of neurotransmitters, leading to changes in their levels and activity . Additionally, this compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing its biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes and distributed to different cellular compartments . The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . These interactions can affect the overall distribution and accumulation of this compound, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound and its derivatives have been shown to localize to specific cellular compartments, such as the mitochondria and the nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthamide can be synthesized through several methods. One common approach involves the reaction of 1-naphthoic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction typically proceeds as follows:
Starting Material: 1-Naphthoic acid
Reagent: Ammonia or an amine
Dehydrating Agent: Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂)
Solvent: Anhydrous conditions are preferred
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of 1-nitronaphthalene, followed by the subsequent reaction with ammonia. This process can be summarized as:
Starting Material: 1-Nitronaphthalene
Catalyst: Palladium on carbon (Pd/C)
Hydrogenation Conditions: High pressure and temperature
Subsequent Reaction: Reaction with ammonia to form this compound
Chemical Reactions Analysis
Types of Reactions
1-Naphthamide undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of 1-naphthoic acid.
Reduction: Reduction reactions can convert this compound to 1-naphthylamine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as aluminum chloride (AlCl₃), and are carried out under anhydrous conditions.
Major Products Formed
Oxidation: 1-Naphthoic acid
Reduction: 1-Naphthylamine
Substitution: Various substituted naphthamide derivatives, depending on the electrophile used.
Scientific Research Applications
1-Naphthamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Naphthamide can be compared with other similar compounds, such as:
1-Naphthylamine: Similar structure but with an amine group instead of an amide group.
1-Naphthoic Acid: Contains a carboxylic acid group instead of an amide group.
1,8-Naphthalimide: A derivative with two amide groups, often used in fluorescent dyes.
Uniqueness
This compound is unique due to its specific amide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
naphthalene-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHJJUOPOWPRBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176960 | |
Record name | 1-Naphthalenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>25.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831469 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2243-81-4 | |
Record name | 1-Naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2243-81-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-naphthamide?
A1: The molecular formula of this compound is C11H9NO, and its molecular weight is 171.20 g/mol.
Q2: What spectroscopic data are available to characterize 1-naphthamides?
A2: 1-Naphthamides can be characterized using various spectroscopic techniques including:* Infrared (IR) spectroscopy: Provides information about functional groups, especially the carbonyl stretching of the amide group. []* Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed insights into the structure and dynamics of 1-naphthamides, including the presence of atropisomers. Both 1H NMR and 13C NMR are valuable tools. [, , ] * X-ray crystallography: Can reveal the three-dimensional structure of 1-naphthamides in the solid state, providing information about bond lengths, angles, and conformations. [, ]
Q3: What is atropisomerism, and why is it relevant to 1-naphthamides?
A3: Atropisomerism refers to stereoisomerism arising from restricted rotation around a single bond. 1-Naphthamides substituted at the 2- or 8- position often display atropisomerism due to hindered rotation about the Ar-CO bond, resulting in distinct enantiomers or diastereomers. [, , , , , ]
Q4: How does the presence of atropisomers affect the properties and applications of 1-naphthamides?
A4: Atropisomeric 1-naphthamides can exhibit different chemical and biological activities. For instance, in asymmetric catalysis, the use of enantiopure atropisomeric this compound-derived ligands can lead to the formation of enantioenriched products. [, ]
Q5: Can the interconversion between atropisomers of 1-naphthamides be controlled?
A5: Yes, factors such as temperature, solvent, and substituents on the naphthalene ring and the amide nitrogen can influence the rotation barrier and thus the rate of interconversion between atropisomers. [, , ]
Q6: How does the presence of the amide group influence the reactivity of 1-naphthamides?
A6: The amide group can act as a directing group in electrophilic aromatic substitution reactions, directing the incoming electrophile to the ortho position. The amide can also be deprotonated to generate an enolate, which can undergo alkylation reactions. [, , , ]
Q7: What synthetic strategies are available for the preparation of 1-naphthamides?
A7: Common methods include:* Reaction of 1-naphthoic acid or its derivatives with amines: This is a classical amide bond formation reaction. [, ]* Photocyclodehydrochlorination of 2-chloro-N-aryl-1-naphthamides: This method provides access to aza[n]phenacenes. []
Q8: Can 1-naphthamides be used as ligands in metal-catalyzed reactions?
A8: Yes, atropisomeric 1-naphthamides, particularly those bearing phosphine substituents, have found applications as chiral ligands in asymmetric catalysis, for example, in the asymmetric allylic alkylation reaction. [, ]
Q9: Have there been studies exploring the use of 1-naphthamides in solid-phase synthesis?
A9: Yes, researchers have investigated the use of atropisomeric 1-naphthamides as chiral auxiliaries or linkers in solid-phase synthesis. This approach allows for the preparation of enantioenriched compounds on a solid support. []
Q10: How has computational chemistry been employed to study 1-naphthamides?
A10: Computational methods like density functional theory (DFT) calculations and molecular mechanics have been used to:* Investigate the conformational preferences and rotational barriers of atropisomeric 1-naphthamides. [, ]* Rationalize the stereoselectivity observed in reactions involving 1-naphthamides. [, ]
Q11: What insights have SAR studies provided about the biological activity of 1-naphthamides?
A11: While the provided research focuses more on synthetic aspects, SAR studies are crucial for medicinal chemistry applications. They can reveal how modifications to the this compound scaffold, such as the nature and position of substituents, affect biological activity, potency, and selectivity. [, ]
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